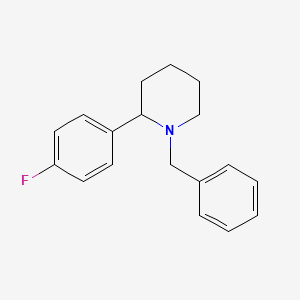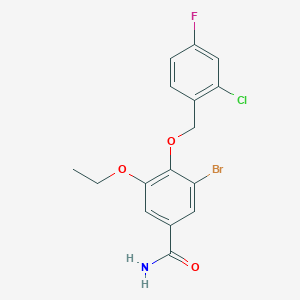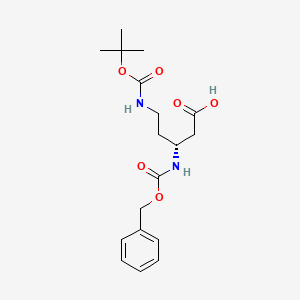
(R)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of two protective groups: the carbobenzyloxy (Cbz) group and the tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in organic synthesis to protect functional groups from unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Protection of the Amino Groups: The amino groups are protected using the Cbz and Boc groups. This step is crucial to prevent unwanted side reactions during subsequent steps.
Formation of the Pentanoic Acid Backbone: The protected amino groups are then coupled with a suitable pentanoic acid derivative to form the desired backbone.
Deprotection: After the formation of the desired compound, the protective groups can be selectively removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: A more modern approach where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers better control over reaction conditions and can lead to higher yields and purity.
化学反応の分析
Types of Reactions
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The protected amino groups can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its protected amino groups make it a valuable intermediate in peptide synthesis.
Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The protective groups (Cbz and Boc) can be selectively removed to expose the reactive amino groups, which can then participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid: Characterized by the presence of Cbz and Boc protective groups.
®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid: Similar structure but with different protective groups.
Uniqueness
The uniqueness of ®-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid lies in its specific combination of protective groups, which provides versatility in synthetic applications. The Cbz and Boc groups offer selective protection and deprotection strategies, making this compound a valuable intermediate in organic synthesis.
特性
分子式 |
C18H26N2O6 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
(3R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 |
InChIキー |
YFZYKTOECORXPN-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


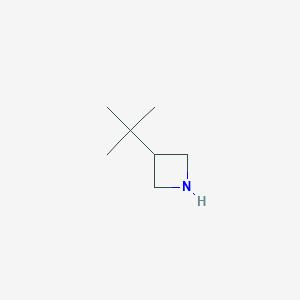
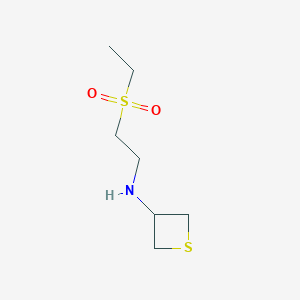
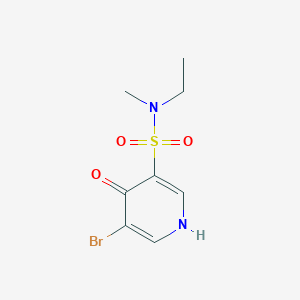
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
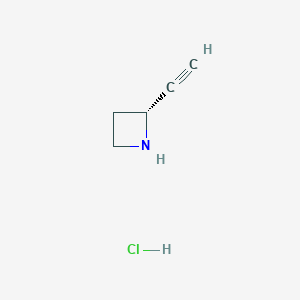

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
